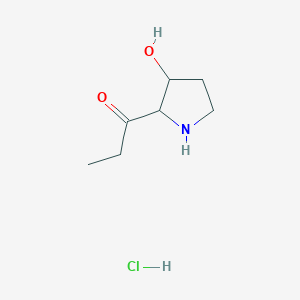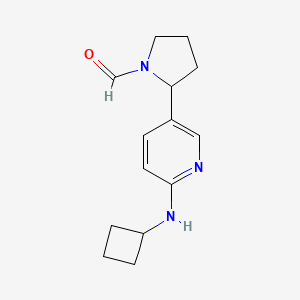![molecular formula C58H60N12O14 B11825850 3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)
3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxyrhodamine 110-PEG3-Azide is a green fluorescent rhodamine dye that is widely used in various scientific applications. It is known for its excellent photostability and solubility, making it a superior alternative to other green fluorescent dyes. The compound has an excitation maximum at 501 nm and an emission maximum at 525 nm, which makes it suitable for use with the 488 nm spectral line of the argon ion laser commonly used in confocal laser-scanning microscopy .
准备方法
Synthetic Routes and Reaction Conditions
Carboxyrhodamine 110-PEG3-Azide is synthesized through a series of chemical reactions that involve the conjugation of Carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and an azide group. The PEG spacer is typically introduced to improve the solubility and reduce steric hindrance. The azide group is incorporated to enable click chemistry reactions with alkyne-containing molecules .
Industrial Production Methods
The industrial production of Carboxyrhodamine 110-PEG3-Azide involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 90% .
化学反应分析
Types of Reactions
Carboxyrhodamine 110-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are used to conjugate the dye with alkyne-containing molecules .
Common Reagents and Conditions
CuAAC Reaction: This reaction requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: This reaction does not require a copper catalyst and is performed using strained cyclooctyne derivatives. .
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications such as labeling biomolecules for imaging and detection .
科学研究应用
Carboxyrhodamine 110-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biomolecules.
Medicine: Utilized in diagnostic assays and drug delivery systems to track the distribution and localization of therapeutic agents.
Industry: Applied in the development of biosensors and other analytical tools for detecting specific molecules
作用机制
Carboxyrhodamine 110-PEG3-Azide exerts its effects through its fluorescent properties. The azide group enables the compound to react with alkyne-containing molecules via click chemistry, forming stable triazole linkages. This reaction allows the dye to be conjugated to various biomolecules, enabling their visualization and tracking in biological systems. The fluorescence of the dye is highly stable and insensitive to pH changes, making it suitable for use in various experimental conditions .
相似化合物的比较
Carboxyrhodamine 110-PEG3-Azide is unique due to its excellent photostability, solubility, and compatibility with click chemistry. Similar compounds include:
Alexa Fluor 488: Another green fluorescent dye, but less stable under alkaline conditions.
Fluorescein: A widely used green fluorescent dye, but less photostable compared to Carboxyrhodamine 110-PEG3-Azide.
BODIPY FL: A green fluorescent dye with good photostability, but different spectral properties compared to Carboxyrhodamine 110-PEG3-Azide
Carboxyrhodamine 110-PEG3-Azide stands out due to its superior photostability and solubility, making it a preferred choice for various scientific applications.
属性
分子式 |
C58H60N12O14 |
|---|---|
分子量 |
1149.2 g/mol |
IUPAC 名称 |
2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/2C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)24-15-18(1-4-21(24)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32;30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h2*1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |
InChI 键 |
IQCDIDBBRZWUQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.C1=CC(=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)

![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)



![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)
![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)



